molecular formula C23H19FN2OS B2795534 N-(4-ethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291862-02-6

N-(4-ethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No. B2795534
M. Wt: 390.48
InChI Key: YXUWAWUZTQKFQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as EFPTC, is a synthetic compound that belongs to the class of thiophene derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery.

Scientific Research Applications

Nuclear Magnetic Resonance Studies

Nuclear Magnetic Resonance (NMR) studies of bicyclic thiophene derivatives, including compounds similar to the requested chemical, have revealed the observation of through-space H–F spin coupling, attributed to a mechanism observed in the 1H NMR spectra of these compounds. This provides insights into the structural elucidation and dynamics of such molecules, highlighting their potential utility in material science and pharmaceuticals due to their complex interactions and properties (Hirohashi, Inaba, & Yamamoto, 1976).

Electrochromic Properties

Research into the electrochromic properties of conducting polymers, specifically copolymers of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene, has led to the development of materials that exhibit multiple color states under electrical stimulation. These materials have applications in electrochromic devices (ECDs), offering potential innovations in display technology, smart windows, and low-energy consuming screens, demonstrating the versatility of such compounds in electronic and photonic applications (Türkarslan et al., 2007).

Heterocyclic Synthesis

The reactivity of thiophenylhydrazonoacetates in heterocyclic synthesis has been explored, leading to the generation of various derivatives with significant structural diversity. This research underlines the value of such compounds in the synthesis of novel heterocycles, which are crucial in the development of new pharmaceuticals and agrochemicals, showcasing their foundational role in the discovery and optimization of biologically active molecules (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial Activity

The development of new antimicrobial agents is a critical area of research, especially in light of increasing antibiotic resistance. Compounds based on thiophene and pyrazole scaffolds have been synthesized and evaluated for their antimicrobial properties, providing new avenues for the treatment of bacterial and fungal infections. This underscores the therapeutic potential of such molecules in addressing current challenges in infectious disease treatment and management (Sowmya et al., 2018).

Crystal Structure Analysis

The determination of crystal structures of compounds containing fluorophenyl and thiophene units has provided detailed insights into their molecular conformations and interactions. Such studies are crucial for understanding the physical and chemical properties of materials, informing the design and synthesis of novel compounds with optimized characteristics for specific applications, ranging from materials science to drug development (Nagaraju et al., 2018).

properties

IUPAC Name

N-(4-ethylphenyl)-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2OS/c1-2-16-5-11-19(12-6-16)25-23(27)22-21(26-13-3-4-14-26)20(15-28-22)17-7-9-18(24)10-8-17/h3-15H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUWAWUZTQKFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.